4-methoxy-N-(2-phenylethyl)benzamide
Overview
Description
4-Methoxy-N-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C16H17NO2 . It has an average mass of 255.312 Da and a monoisotopic mass of 255.125931 Da .
Molecular Structure Analysis
The compound has a density of 1.1±0.1 g/cm3 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The polar surface area is 38 Å2, and the molar refractivity is 75.7±0.3 cm3 .Physical And Chemical Properties Analysis
The compound has a boiling point of 452.9±38.0 °C at 760 mmHg and a flash point of 227.7±26.8 °C . The index of refraction is 1.569 . The compound has an ACD/LogP of 3.04 and an ACD/LogD (pH 5.5) of 3.11 .Scientific Research Applications
Corrosion Inhibition
A study by Mishra et al. (2018) investigated the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, on mild steel in acidic conditions. The presence of the methoxy substituent was found to enhance inhibition efficiency, which could be crucial for protecting metals in industrial applications (Mishra et al., 2018).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) isolated a new benzamide derivative from endophytic Streptomyces YIM67086, which exhibited significant antimicrobial and antioxidant activities. This discovery points towards potential applications in fighting infections and protecting against oxidative stress (Yang et al., 2015).
Novel Organic Synthesis
Doi et al. (1997) explored the synthesis of N-[2-(4-methoxyphenyl)ethyl]benzamides, leading to products with potential applications in organic synthesis and material science. The study highlights the versatility of benzamide derivatives in creating new chemical entities (Doi et al., 1997).
Pharmaceutical Research
Zalavadia (2016) developed a bioanalytical method for quantifying concentrations of 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, a glyburide analogue, in biological matrices. This method could be instrumental in pharmacokinetic studies and drug development processes (Zalavadia, 2016).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-N-(2-phenylethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIBKBDHYVOURV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286094 | |
Record name | benzamide, 4-methoxy-n-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-phenylethyl)benzamide | |
CAS RN |
6346-07-2 | |
Record name | NSC43753 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzamide, 4-methoxy-n-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.